Product packaging for Quinoline-7-thiol(Cat. No.:)

Quinoline-7-thiol

Cat. No.: B13614859
M. Wt: 161.23 g/mol
InChI Key: WMRMLOXDZLPWFO-UHFFFAOYSA-N
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Description

Quinoline-7-thiol is a specialist heterocyclic building block of significant interest in pharmaceutical research and organic synthesis. As a quinoline derivative functionalized with a thiol group at the 7-position, it serves as a versatile precursor for the development of novel bioactive molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The reactivity of the thiol group allows for further functionalization, making this compound a valuable intermediate for creating hybrids and complex molecular architectures aimed at overcoming drug resistance and improving therapeutic efficacy . While specific studies on this compound are limited, research on its structural isomer, Quinoline-8-thiol , demonstrates the potential of thiol-substituted quinolines. Quinoline-8-thiol has been investigated for its metal-chelating properties and its role in synthesizing compounds with potent antifungal activity . This suggests that this compound holds promise as a key synthon in developing new chemical entities, particularly as a ligand in metal-catalyzed reactions or in the construction of heterocyclic compounds with enhanced biological profiles. Researchers can leverage this reagent to explore structure-activity relationships and develop new inhibitors for various disease targets. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NS B13614859 Quinoline-7-thiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-7-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRMLOXDZLPWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)S)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Organosulfur and Heterocyclic Chemistry Research

Quinoline-7-thiol holds a significant position at the intersection of two major branches of organic chemistry: organosulfur chemistry and heterocyclic chemistry. Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous applications, including pharmaceuticals and materials science. nih.gov The thiol group (-SH) in this compound, being the sulfur analog of an alcohol, imparts specific reactivity to the molecule. fishersci.com

Simultaneously, the compound is classified as a heterocyclic compound because its ring structure contains at least two different elements—in this case, carbon and nitrogen. wikipedia.org Heterocyclic compounds are pervasive in nature and synthetic chemistry, forming the structural basis for a vast number of biologically active molecules, including many drugs. wikipedia.orguou.ac.in The quinoline (B57606) framework itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent scaffold in numerous pharmaceuticals. wikipedia.orgecorfan.orgrsc.org The presence of both the quinoline core and the thiol moiety within a single molecule makes this compound a subject of considerable research interest.

Rationale for Advanced Chemical Investigations of the Quinoline Core and Thiol Moiety

The scientific impetus for in-depth studies of Quinoline-7-thiol is rooted in the distinct and synergistic properties of its two primary components: the quinoline (B57606) nucleus and the thiol functional group.

The quinoline core is a well-established pharmacophore, a molecular framework responsible for a drug's pharmacological activity. rsc.org Derivatives of quinoline have demonstrated a wide array of biological activities. ontosight.ai The aromatic nature of the quinoline ring system also allows for various chemical modifications, enabling the synthesis of a diverse library of compounds for further investigation. ecorfan.org

The thiol moiety (-SH) is a highly reactive functional group that can participate in a variety of chemical transformations. Thiols are known to engage in nucleophilic reactions, oxidation to disulfides, and can act as ligands for metal ions. ontosight.aiontosight.ai This reactivity is crucial in both synthetic chemistry and biological systems. The thiol-ene reaction, for instance, is a well-established method for forming thioethers. wikipedia.org The ability of thiols to mediate complex reaction cascades further highlights their synthetic utility. acs.org The combination of the biologically significant quinoline scaffold with the synthetically versatile thiol group provides a strong rationale for the continued and advanced chemical investigation of this compound.

Historical Development and Current Research Trajectories in Chemical Synthesis and Reactivity

Pioneering Synthetic Routes and Foundational Chemical Transformations

The synthesis of quinoline thiols, including the 7-thiol isomer, is historically rooted in foundational chemical transformations of the quinoline core. Early methods often involved multi-step sequences starting from pre-functionalized quinolines. A common and enduring strategy involves the reduction of a corresponding quinoline sulfonyl chloride. For instance, 5,7-dichloroquinoline-8-sulfonyl chloride can be reduced using stannous chloride (SnCl₂) in concentrated hydrochloric acid to yield the corresponding thiol. acs.org This classical approach, while effective, often requires harsh conditions.

Another foundational method involves the diazotization of an aminoquinoline followed by reaction with a sulfur-containing nucleophile. For example, starting from 7-aminoquinoline, a diazonium salt can be generated using sodium nitrite (B80452) and a mineral acid. Subsequent treatment with a xanthate salt, followed by hydrolysis, can yield the desired this compound. These pioneering routes established the fundamental chemical logic for accessing the quinoline thiol scaffold, relying on the transformation of more readily available functional groups like amines or sulfonic acids.

Modernized and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of this compound production. These modern protocols often employ catalysis and green chemistry principles to overcome the limitations of classical methods. acs.org

Catalytic Approaches to this compound and its Derivatives Synthesis

The formation of the carbon-sulfur (C-S) bond is central to the synthesis of this compound. Transition-metal catalysis has become a dominant strategy for forging such bonds with high efficiency and selectivity. ias.ac.in

Transition Metal Catalysis: Copper- and palladium-catalyzed cross-coupling reactions are particularly prominent. For example, the Ullmann-type coupling of 7-haloquinolines (e.g., 7-bromoquinoline (B152726) or 7-chloroquinoline) with a thiolating agent like sodium hydrosulfide (B80085) or a protected thiol equivalent is a common strategy. researchgate.net Copper(I) catalysts, in particular, are effective for such C-S coupling reactions. rsc.orgresearchgate.net Palladium-catalyzed reactions, often employing ligands to stabilize the metal center, also provide a versatile route to aryl thiols from aryl halides. rsc.org These methods offer milder reaction conditions and broader functional group tolerance compared to older techniques.

Nanocatalysis: The use of nanocatalysts is an emerging area that offers advantages such as high surface area, increased catalytic activity, and potential for catalyst recycling. acs.org Metal nanoparticles, including copper, silver, and gold, have been investigated for their catalytic prowess in forming C-C, C-N, and C-S bonds in heterocyclic synthesis. nih.gov For instance, chitosan-decorated copper nanoparticles have been shown to be an efficient, eco-friendly, and reusable catalyst for the synthesis of quinoline derivatives. scispace.com Similarly, magnetic nanoparticles like γ-Fe₂O₃ functionalized with catalytic metals (e.g., copper or palladium) offer a magnetically separable and recyclable catalytic system for quinoline synthesis, which can be adapted for thiol derivatives. tandfonline.com

Catalyst TypeExample Catalyst SystemReaction TypeAdvantages
Transition Metal Cu(I) salts (e.g., CuI)Ullmann C-S CouplingReadily available, cost-effective
Transition Metal Pd complexes (e.g., Pd(OAc)₂)Buchwald-Hartwig amination variantBroad substrate scope, high efficiency
Nanocatalysis Chitosan-supported Cu NPsC-S CouplingGreen, reusable, mild conditions scispace.com
Nanocatalysis γ-Fe₂O₃@Cu-LDH@Cysteine-PdMulti-component synthesisMagnetically separable, recyclable tandfonline.com

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles aims to reduce waste, minimize energy consumption, and use less hazardous materials. tandfonline.comrsc.org

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions or in greener solvents like water or ethanol (B145695) significantly reduces environmental impact. tandfonline.comrsc.org Microwave-assisted, solvent-free syntheses of quinoline derivatives have been shown to proceed rapidly and in high yields. rsc.org Water has been used as a green solvent for the synthesis of quinoline derivatives, sometimes catalyzed by p-Toluenesulfonic acid (p-TSA). tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. rsc.orgrsc.org This technique has been successfully applied to various quinoline syntheses, including multicomponent reactions and Friedlander condensations, often leading to higher yields and cleaner product profiles. tandfonline.comfrontiersin.org For example, the synthesis of quinoline derivatives has been achieved in minutes under microwave irradiation using catalysts like montmorillonite (B579905) K-10 clay. rsc.org

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. mdpi.com Ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.comresearchgate.net This method has been used for the synthesis of quinoline derivatives and in copper-catalyzed coupling reactions, often under mild conditions and in shorter timeframes. scispace.comresearchgate.net

Green Chemistry ApproachTypical ConditionsKey Advantages
Solvent-Free Microwave irradiation, neat reactantsReduces solvent waste, simplifies workup rsc.org
Microwave-Assisted 100-150°C, 5-30 minRapid reaction rates, improved yields rsc.orgfrontiersin.org
Ultrasound Irradiation Room temp to 80°C, 15-60 minEnhanced reaction rates, energy efficiency scispace.comresearchgate.net

Synthesis of Derivatized this compound Analogues for Structure-Property Relationship Studies

Synthesizing analogues of this compound with various substituents on the quinoline core is crucial for studying structure-property relationships (excluding biological properties). These studies help in fine-tuning the chemical and physical characteristics of the molecule.

Substitution Pattern Impact on Synthetic Feasibility and Reactivity

The nature and position of substituents on the quinoline ring can significantly influence the feasibility and outcome of synthetic steps.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the quinoline ring, affecting its reactivity. For example, in the synthesis of quinolines from anilines, anilines bearing EWGs often produce higher yields compared to those with EDGs. acs.org In cross-coupling reactions to install the thiol group at the C-7 position, the presence of an EWG elsewhere on the ring can make the C-7 halogen more susceptible to nucleophilic attack, potentially facilitating the reaction. Conversely, strong EDGs might decrease the reactivity of the C-7 position towards certain transformations. Structure-activity relationship (SAR) studies on various quinoline derivatives have shown that the electronic nature of substituents profoundly impacts molecular properties. rsc.org

Steric Effects: Steric hindrance from bulky substituents near the reaction site can impede the approach of reagents, lowering reaction rates and yields. For instance, synthesizing a 7-thiol derivative on a quinoline already bearing a bulky group at the C-6 or C-8 position can be challenging. The choice of catalyst and reaction conditions may need to be optimized to overcome such steric barriers. vulcanchem.com

Stereoselective Synthesis Considerations

While this compound itself is achiral, the introduction of chiral centers in its derivatives opens the door to stereoselective synthesis. This is particularly relevant when substituents are introduced that create stereogenic carbons or when the quinoline derivative is used as a chiral ligand.

The synthesis of chiral molecules often requires the use of chiral catalysts, auxiliaries, or starting materials. nih.gov For example, the synthesis of chiral quinoline-based ligands has been achieved through various methods, including the condensation of quinoline ketones with chiral amino alcohols. thieme-connect.com Asymmetric catalytic reactions, such as those developed by Jacobsen and others, provide enantioselective routes to complex chiral structures containing a quinoline moiety. nih.gov While direct stereoselective synthesis of a simple this compound derivative is less common, the principles are applicable if a chiral side chain were to be introduced at another position on the ring. For instance, an asymmetric aza-Diels-Alder reaction could be employed to construct a chiral piperidine (B6355638) ring fused to the quinoline system, with the thiol group present at C-7. researchgate.net

Reactivity Studies and Reaction Mechanism Elucidation of Quinoline 7 Thiol

Thiol-Group Reactivity: Oxidation, Alkylation, and Acylation Reactions

The thiol (-SH) group is the primary site for a variety of chemical transformations, including oxidation, alkylation, and acylation. These reactions are fundamental to the functionalization of quinoline-7-thiol and its derivatives.

Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of several products depending on the oxidizing agent and reaction conditions. Mild oxidation typically yields the corresponding disulfide, 8,8'-diquinolinyl disulfide. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfonic acids. The general scheme for the oxidation of a thiol to a disulfide is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

The reactivity of the thiol group in quinoline (B57606) derivatives is well-documented, with the thiol group readily participating in redox reactions. ontosight.ai

Alkylation: The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻), and readily undergoes alkylation reactions with alkyl halides or other electrophilic alkylating agents. orientjchem.org This S-alkylation results in the formation of thioethers (sulfides). The reaction generally proceeds via an SN2 mechanism. nih.gov The nucleophilicity of the thiol can be enhanced by the presence of a base, which deprotonates the thiol to the more nucleophilic thiolate.

Reaction: R-SH + R'-X → R-S-R' + HX (where X is a halide)

Acylation: Similar to alkylation, acylation of the thiol group occurs readily with acylating agents such as acyl chlorides or anhydrides to form thioesters. arkat-usa.org These reactions are often carried out in the presence of a base to facilitate the formation of the thiolate nucleophile. Trimethylsilyl (B98337) acetate (B1210297) in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) has been demonstrated as an effective system for the acylation of thiols. arkat-usa.org

Reaction: R-SH + R'-COCl → R-S-CO-R' + HCl

Table 1: Representative Thiol-Group Reactions of Quinolinethiols

Reaction Type Reagent(s) Product Type Reference(s)
Oxidation Hydrogen peroxide, Potassium permanganate Disulfide, Sulfonic acid
Alkylation Alkyl halides Thioether (Sulfide) orientjchem.org

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system itself can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is significantly influenced by the presence of the thiol group and the nitrogen atom in the heterocyclic ring.

Electrophilic Aromatic Substitution (SEAr): The quinoline ring is an aromatic system, but the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack. arsdcollege.ac.in Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. imperial.ac.ukcutm.ac.in Common electrophilic substitution reactions include nitration and sulfonation. cutm.ac.in The directing influence of the thiol group at the 7-position would need to be considered in predicting the precise regioselectivity for this compound.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, especially at the C2 and C4 positions, particularly if a good leaving group is present. imperial.ac.uk For instance, halogen atoms at the 2- or 4-positions are readily displaced by nucleophiles. arsdcollege.ac.in The thiol group itself is a good nucleophile and can participate in such reactions. ontosight.ai The Chichibabin reaction, involving reaction with sodamide to introduce an amino group, typically occurs at the C2 position. cutm.ac.in

Cyclization and Condensation Reactions Involving this compound

This compound can serve as a building block in the synthesis of more complex heterocyclic systems through cyclization and condensation reactions. The bifunctional nature of the molecule, possessing both a nucleophilic thiol group and a reactive aromatic ring system, allows for a variety of ring-forming strategies.

Condensation reactions of quinoline derivatives are widely used to construct fused heterocyclic systems. For example, 7-chloro-5,8-quinolinequinone undergoes condensation with 2-aminothiophenol. researchgate.net While not this compound itself, this demonstrates the reactivity of the quinoline core in such transformations. The thiol group can also participate directly in cyclization reactions. For instance, the reaction of 2-halo-indole-tethered ynones with thiols can lead to the formation of functionalized quinolines through a cascade of dearomatizing spirocyclization, nucleophilic substitution, and ring expansion. acs.org

Furthermore, multicomponent reactions offer a powerful tool for the synthesis of complex quinoline derivatives. rsc.org These reactions often involve condensation and cyclization steps. For example, a one-pot three-component cyclo-condensation reaction of 1,3-cyclohexanedione, primary amines, and arylidene malononitrile (B47326) can yield hexahydroquinoline derivatives. tandfonline.com Electrophilic cyclization of N-(2-alkynyl)anilines is another effective method for synthesizing substituted quinolines, including those with sulfur-containing substituents at the 3-position. nih.gov

Photoreactivity and Photochemical Transformations

The photoreactivity of quinolines and thiols suggests that this compound may undergo various photochemical transformations. Quinolines can be photochemically reduced, for instance, in the presence of γ-terpinene. nih.gov More recent studies have shown the photochemical reduction of quinolines using formate (B1220265) activated by thiols. nih.gov

The thiol group itself is photochemically active. Direct photolysis of thiols with UV light can initiate the formation of thiyl radicals. whiterose.ac.uk These radicals can participate in a range of reactions, including thiol-'ene' and thiol-'yne' reactions, where the thiyl radical adds across a double or triple bond, respectively. whiterose.ac.uk

Given the presence of both the quinoline and thiol moieties, it is plausible that this compound could undergo intramolecular photochemical reactions or participate in intermolecular photochemically-induced processes. For example, the excited state of the quinoline ring could potentially interact with the thiol group, leading to specific photochemical outcomes. The development of photochemical methods for the synthesis of substituted quinolines is an active area of research. ucd.ieacs.org

Mechanistic Investigations through Kinetic and Thermodynamic Analyses

Detailed mechanistic understanding of the reactions of this compound relies on kinetic and thermodynamic studies. While specific studies on this compound are not abundant in the provided search results, general principles from related systems can be applied.

Kinetic analysis of nucleophilic aromatic substitution (SNAr) reactions involving biothiols and dinitrobenzene derivatives has been used to elucidate reaction mechanisms. frontiersin.org Such studies, often employing Brønsted-type plots, can help determine whether a reaction proceeds through a concerted or stepwise pathway and identify the rate-determining step. frontiersin.org The reaction of thiols with α,β-unsaturated carbonyls, a hetero-Michael addition, has also been the subject of kinetic investigation, with reaction rates commonly measured by UV, NMR, or HPLC. nih.gov

For the alkylation of thiols, the reaction is understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, though SN1 character may be present with certain substrates like benzylic halides. nih.gov The pH of the medium is a critical factor, as it governs the concentration of the more nucleophilic thiolate anion. nih.gov

The mechanism of thiol oxidation can be complex. For example, the oxidation of thiols by persulfate has been proposed to proceed via a radical mechanism initiated by the formation of a sulfate (B86663) radical anion. sci-hub.se Kinetic studies of this reaction have been used to determine activation energies for the elementary steps. sci-hub.se

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
8,8'-diquinolinyl disulfide
Sulfonic acids
Thioethers (Sulfides)
Thioesters
Quinoline
7-chloro-5,8-quinolinequinone
2-aminothiophenol
2-halo-indole-tethered ynones
1,3-cyclohexanedione
N-(2-alkynyl)anilines
γ-terpinene
Trimethylsilyl acetate
Trimethylsilyl trifluoromethanesulfonate
Sodamide
Dinitrobenzene
α,β-unsaturated carbonyls
Persulfate
Hydrogen peroxide
Potassium permanganate
Alkyl halides
Acyl chlorides

Computational and Theoretical Chemistry Investigations of Quinoline 7 Thiol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like quinoline-7-thiol. oatext.com These methods are used to predict molecular geometry, vibrational frequencies, and electronic properties with a high degree of accuracy. oatext.comscirp.org For instance, DFT calculations with various functionals such as B3LYP and M06-2X, combined with different basis sets like 6-311++G(d,p), are commonly used to optimize the molecular structure and predict spectroscopic data. researchgate.netresearchgate.net The selection of the functional and basis set is crucial for obtaining results that correlate well with experimental data. scirp.org

The electronic structure of a molecule is fundamental to understanding its chemical reactivity and stability. researchgate.netaps.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. scirp.org The HOMO energy (E_HOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its electron-accepting ability. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic transitions. researchgate.net For quinoline (B57606), a related parent compound, DFT calculations have determined the HOMO-LUMO gap to be approximately -4.83 eV. scirp.org

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Quinoline (as a reference)

Parameter Energy (eV)
E_HOMO -6.646 scirp.org
E_LUMO -1.816 scirp.org

Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors. derpharmachemica.com These descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), help in identifying the most reactive sites within a molecule. hackernoon.comsapub.org

The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is modified. derpharmachemica.com It helps to pinpoint sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). hackernoon.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. sapub.org It distinguishes between electron-rich regions (negative potential, prone to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). sapub.org For quinoline derivatives, MEP analysis has been used to identify electrophilic and nucleophilic sites, which is crucial for understanding their interaction with other molecules. sapub.org

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netacs.org

NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C) with good accuracy. researchgate.net These theoretical calculations can aid in the assignment of experimental NMR spectra. biointerfaceresearch.com

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. scirp.org The calculated frequencies are often scaled to improve agreement with experimental spectra, helping to assign specific vibrational modes to observed spectral bands. scirp.orgbiointerfaceresearch.com

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). scirp.orgresearchgate.net These calculations provide information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. scirp.org For quinoline-7-carboxaldehyde, a related compound, TD-DFT has been used to compute its UV-Vis spectrum. nih.gov

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Quinoline Derivative

Spectroscopic Data Theoretical Method Calculated Value Experimental Value
Vibrational Frequency (C-H stretch) DFT/B3LYP/6-311G(d,p) 2983-3144 cm⁻¹ biointerfaceresearch.com 2937-3081 cm⁻¹ biointerfaceresearch.com
¹H NMR Chemical Shift GIAO Shows good agreement researchgate.net Varies by proton

Note: This table provides an example for a generic quinoline derivative to illustrate the correlation between theoretical and experimental data, as specific comparative data for this compound was not available.

Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

Conformational Analysis and Tautomerism Studies (e.g., thiol-thione tautomerism)

Heterocyclic compounds containing a thiol group can exist in two tautomeric forms: the thiol form (-SH) and the thione form (C=S). nih.govresearchgate.net The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the surrounding environment. nih.govresearchgate.net Computational studies, often using DFT methods like B3LYP and M06-2X, can predict the geometries and relative energies of these tautomers. nih.govdergipark.org.tr For many heterocyclic thiones, the thione form is found to be more stable in the gas phase. nih.gov The energy barrier for the tautomeric conversion can also be calculated, providing insight into the kinetics of the process. acs.orguc.pt For example, in 2-thioquinoline, the calculated barrier for the thione to thiol conversion is significant, indicating a relatively slow process under normal conditions. acs.org

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, stability of molecular complexes, and interactions with solvents or other molecules over time. nih.govmdpi.com For quinoline derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the interactions that govern their binding. nih.govresearchgate.net These simulations can reveal important dynamic properties that are not accessible through static quantum chemical calculations. researchgate.net

QSAR Modeling for Structure-Property Relationship Prediction (strictly non-biological properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its properties. ecetoc.orgdergipark.org.tr While often used for biological activity, QSAR/QSPR can also predict non-biological physicochemical properties. ecetoc.org These models are built by finding a statistical correlation between calculated molecular descriptors and an experimentally measured property. dergipark.org.tr For quinoline derivatives, QSAR studies have been conducted to correlate descriptors (such as electronic, hydrophobic, and global reactivity parameters) with various endpoints. dergipark.org.trresearchgate.net These models can be used to predict properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. dergipark.org.tr

Coordination Chemistry and Metal Quinoline 7 Thiol Complexes Research

Quinoline-7-thiol as a Ligand in Transition Metal Chemistry

The presence of both a soft donor atom (sulfur) and a borderline donor atom (nitrogen) makes this compound a versatile ligand for coordination with various transition metals. core.ac.uk While ligands like 8-hydroxyquinoline (B1678124) are well-known for forming stable bidentate chelates, the structural arrangement of this compound suggests a different and more complex coordination behavior. asianpubs.orglibretexts.org

The synthesis of metal complexes involving quinoline-based ligands can result in both discrete monomeric units and extended three-dimensional coordination polymers. researchgate.netmdpi.comnih.govresearchgate.net The reaction of a quinoline-based ligand with transition metal salts, often under hydrothermal or solvothermal conditions, can yield crystalline structures. mdpi.comnih.gov For instance, the synthesis of coordination polymers using quinoline-2,4-dicarboxylate and lanthanide ions has been shown to be temperature-dependent, leading to different structural outcomes and hydration levels. mdpi.comnih.gov Similarly, reacting thioether quinoline (B57606) ligands with transition metal salts has produced both mononuclear and dinuclear complexes. core.ac.ukresearchgate.net

The characterization of these complexes is typically achieved through a combination of analytical and spectroscopic techniques. Standard methods include:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. researchgate.netrsc.org

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like C=N and C-S) upon complexation. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the ligand's environment in solution, where changes in chemical shifts can indicate metal binding. mdpi.com

Thermal Analysis (TGA/DSC): To study the thermal stability of the complexes and the role of solvent molecules in their structures. researchgate.netmdpi.com

Table 1: General Characterization Methods for Metal-Quinoline Complexes

Technique Information Provided
Elemental Analysis Confirms M:L ratio and stoichiometry
IR Spectroscopy Identifies ligand binding sites (e.g., N, S atoms)
NMR Spectroscopy Elucidates complex structure in solution
X-ray Diffraction Determines precise solid-state molecular structure and geometry
Thermal Analysis Assesses thermal stability and solvent content
UV-Vis Spectroscopy Investigates electronic transitions within the complex
Magnetic Susceptibility Determines magnetic properties (paramagnetism, etc.)

Ligand Binding Modes and Coordination Geometries

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.orgwikipedia.org Quinoline-based ligands can participate in various coordination modes, leading to geometries such as octahedral, tetrahedral, and square planar. libretexts.orgresearchgate.netwikipedia.org

In contrast to 8-substituted quinolines which typically act as bidentate chelating ligands forming a five-membered ring with a metal ion, the 1,3-disposition of the nitrogen and thiol groups in this compound makes such chelation to a single metal center sterically unfavorable. Instead, this compound is more likely to function as:

A monodentate ligand , coordinating through either the nitrogen or the deprotonated sulfur atom.

A bridging ligand , where the nitrogen and sulfur atoms coordinate to two different metal centers. This bridging behavior can lead to the formation of dinuclear complexes or one-, two-, or three-dimensional coordination polymers. rsc.org

Research on related quinoline-thiolate ligands supports this bridging potential. For example, dinuclear Pt(II) complexes have been synthesized where two quinoline-thiolate ligands bridge two metal centers. acs.org Similarly, studies on 2,6-bis(8-quinolinylthiomethyl)pyridine show the ligand wrapping around metal ions like Cu(II), Cd(II), and Zn(II), coordinating via two quinoline nitrogens, two thioether sulfurs, and the central pyridine (B92270) nitrogen. core.ac.ukresearchgate.net This demonstrates the capacity of quinoline-thiols and thioethers to form stable complexes with varied geometries, often resulting in distorted octahedral or square planar environments. core.ac.ukresearchgate.net

Electronic and Magnetic Properties of Metal-Quinoline-7-thiol Complexes (as chemical entities)

The electronic and magnetic properties of transition metal complexes are intrinsically linked to their structure and the nature of the metal-ligand bonding. du.edu.eg The coordination of this compound to a metal center is expected to significantly modify the d-orbital energies of the metal, leading to distinct spectroscopic and magnetic characteristics.

Research on dinuclear platinum(II) complexes bridged by pyridyl and quinoline thiols has revealed intense electronic absorptions in the visible region. acs.org These absorptions are attributed to metal–metal-to-ligand charge-transfer (MMLCT) transitions, which arise from the interaction between the d⁸ metal centers. acs.org Such complexes are often phosphorescent, with emission properties that can be tuned based on the specific quinoline and cyclometalating ligands used. acs.orgacs.org

The magnetic properties of these complexes depend on the identity of the transition metal and its oxidation state. du.edu.eg Complexes with unpaired electrons will be paramagnetic. In polynuclear complexes formed by bridging ligands like this compound, magnetic coupling (either ferromagnetic or antiferromagnetic) can occur between metal centers. sciendo.com The magnetic susceptibility of a material can be measured to determine the number of unpaired electrons, which helps in assigning the correct spin state and geometry of the complex. du.edu.egsciendo.com Studies on the interface between metal-quinoline molecules and cobalt have shown that the frontier orbitals are primarily localized on the quinoline ligands, which dictates the electronic properties of the interface. researchgate.net

Table 2: Properties of Related Metal-Quinoline Thiol/Thioether Complexes

Complex Type Metal Ion(s) Key Property Research Finding Citation(s)
Bridged Dinuclear Pt(II) Photoluminescence Exhibit MMLCT transitions and phosphorescence extending into the far-red region. acs.org
Mononuclear Cu(II), Cd(II), Zn(II) Structural Geometry Forms single-core structures with distorted octahedral or other complex geometries. core.ac.ukresearchgate.net
Coordination Polymer Cu(I) Electronic/Structural Forms extended networks with short Cu-S distances and interesting electronic properties. rsc.org
Surface Interface Alq3, Gaq3, Inq3 on Co Electronic Structure Frontier orbitals are localized on the quinoline ligands, inducing spin-polarized interface states. researchgate.net

Catalytic Applications of this compound Metal Complexes

While the broader class of quinoline-based ligands has been extensively used in catalysis, specific applications of this compound are an emerging area of research. researchgate.netresearchgate.netthieme-connect.com The unique electronic and structural features of its metal complexes suggest potential in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, soluble organometallic complexes are used to accelerate chemical reactions. researchgate.net Quinoline-based chiral ligands are particularly valuable in asymmetric synthesis, where they are used to produce enantiomerically pure compounds. researchgate.netthieme-connect.com

The thiol group in this compound introduces the possibility of metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the reaction mechanism. Research has shown that simple thiols can act as transient, reversible inhibitors or accelerators in catalytic cycles, such as in the stereodivergent semihydrogenation of alkynes. nih.gov A this compound complex could potentially leverage this effect, where the thiol moiety interacts with substrates or reagents to control selectivity in reactions like hydrogenations or dehydrogenative couplings. nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. researchgate.net The thiol group of this compound is an excellent anchor for immobilizing metal complexes onto solid supports like silica, gold nanoparticles, or other metal oxides. researchgate.net

This surface functionalization can be used to create highly specific active sites. The resulting surface-bound complexes could find application in:

Selective Hydrogenations: Sulfur-containing quinolines are common in crude oil, and their removal often involves hydrogenation. However, sulfur compounds typically poison conventional catalysts. acs.org A catalyst designed with a sulfur-containing ligand like this compound might exhibit enhanced tolerance or unique activity for such substrates. Recent work has shown that novel heterogeneous Ru-S catalysts can hydrogenate sulfur-containing quinolines under mild conditions. acs.org

Borrowing Hydrogen Reactions: This methodology involves a domino sequence of dehydrogenation-condensation-hydrogenation and is a green method for synthesizing chemicals like N-alkylated amines and quinolines. researchgate.net Supported transition metal catalysts are key to this process, and a surface-bound this compound complex could provide the necessary multifunctionality (e.g., metal sites for hydrogenation/dehydrogenation and Lewis basic sites on the quinoline ring).

The rational design of such heterogeneous catalysts, where the surface environment is controlled using self-assembled monolayers of molecules like this compound, remains a major goal in catalysis. researchgate.net

Applications of Quinoline 7 Thiol in Advanced Materials Science and Engineering Non Biological Focus

Development of Sensors and Probes based on Quinoline-7-thiol

The distinct chemical characteristics of this compound make it a valuable component in the design of highly sensitive and selective sensors and probes for various non-biological analytes.

Chemo-sensing Mechanisms for Specific Analytes (excluding biological)

Quinoline-based compounds are effective chemosensors for detecting a variety of metal cations. rasayanjournal.co.in The quinoline (B57606) structure itself possesses inherent fluorescence and luminescence properties due to its fused aromatic ring system. rasayanjournal.co.in The nitrogen heteroatom within the quinoline ring acts as an electron donor, enabling strong binding interactions with different analytes. rasayanjournal.co.in

The thiol group (-SH) in this compound and its derivatives is particularly significant in chemosensing. Thiols are versatile functional groups known for their nucleophilicity, acidity, ability to coordinate with metals, and redox activity, making them an excellent platform for developing fluorescent sensors. researchgate.net The interaction between the thiol group and specific analytes can lead to changes in the electronic properties of the quinoline ring, resulting in a detectable signal, often a change in fluorescence.

Common chemo-sensing mechanisms involving quinoline-thiol derivatives include:

Photoinduced Electron Transfer (PET): In the unbound state, the fluorescence of the quinoline fluorophore can be quenched by the sulfur atom of the thiol group through a PET process. researchgate.net Upon binding of a target analyte, such as a metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the molecule, affecting the ICT character and causing a shift in the fluorescence emission wavelength. nih.gov

Chelation-Enhanced Fluorescence (CHEF): Coordination of a metal ion with the quinoline-thiol ligand can restrict intramolecular rotations and vibrations, leading to a significant enhancement of the fluorescence intensity. nih.gov

Analyte-Induced Chemical Reactions: In some cases, the analyte can induce a chemical transformation of the quinoline-thiol probe, leading to the formation of a new, highly fluorescent species. For instance, a dithioacetal group on a quinoline molecule, which quenches fluorescence, can be broken down by Hg2+ ions. rasayanjournal.co.in This degradation results in the formation of highly luminescent quinoline-2,4-dicarbaldehyde, acting as a "turn-on" fluorescence chemosensor for Hg2+ ions. rasayanjournal.co.in

Sensing MechanismDescriptionAnalyte TypeReference
Photoinduced Electron Transfer (PET)Analyte binding inhibits quenching by the thiol group, turning fluorescence on.Metal Ions researchgate.net
Intramolecular Charge Transfer (ICT)Analyte binding alters electron distribution, shifting fluorescence wavelength.Various nih.gov
Chelation-Enhanced Fluorescence (CHEF)Metal ion coordination restricts molecular motion, enhancing fluorescence.Metal Ions nih.gov
Analyte-Induced ReactionAnalyte triggers a chemical reaction forming a new fluorescent product.Hg2+ rasayanjournal.co.in

Electrochemical Sensor Design and Performance Studies

The thiol group in this compound provides a strong anchoring point for immobilization onto electrode surfaces, such as gold, which is crucial for the fabrication of electrochemical sensors. encyclopedia.pub This self-assembly process allows for the creation of well-ordered and stable sensor interfaces. Thiol-functionalized multi-walled carbon nanotubes have been utilized to create sensitive and selective electrochemical sensors for detecting uranyl ions in water samples. rsc.org

The design of these sensors often involves modifying an electrode with this compound or its derivatives. The interaction of the target analyte with the immobilized quinoline moiety leads to a change in the electrochemical signal, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. rsc.org For example, the coordination of metal ions with the quinoline-thiol ligand can alter the electron transfer properties at the electrode-solution interface, resulting in a measurable change in current or potential. rsc.org

Studies have demonstrated the high sensitivity and selectivity of such sensors. For instance, an electrochemical sensor using a carbon paste electrode modified with melamine (B1676169) thiourea-grafted multi-walled carbon nanotubes showed a wide linear range and a very low limit of detection for uranyl ions. rsc.org These sensors have shown good reproducibility, stability over several weeks, and have been successfully applied to the analysis of real water samples. rsc.org

Integration into Optical and Electronic Materials

The unique electronic and photophysical properties of this compound make it a promising candidate for integration into a variety of advanced optical and electronic materials.

Photoluminescent Properties and Applications (e.g., fluorophores, OLEDs)

Quinoline derivatives are known for their significant luminescence and fluorescence, stemming from their fused aromatic ring structure. rasayanjournal.co.in This has led to substantial interest in their use for developing fluorescent and luminous materials. rasayanjournal.co.in The incorporation of a thiol group can further modulate these photoluminescent properties.

Derivatives of quinoline have been investigated as fluorophores for various applications. For instance, quinoline-based fluorescent probes have been developed for the detection of metal ions and changes in pH. researchgate.net The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the quinoline ring. wikipedia.org

In the field of organic light-emitting diodes (OLEDs), quinoline derivatives are valuable materials. uniss.it Specifically, metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are common components in OLEDs. wikipedia.org The thiol group in this compound can be used to anchor these luminescent complexes to electrode surfaces or to functionalize other materials within the OLED structure. The introduction of a nitrogen heterocycle like quinoline can lower the LUMO and HOMO energy levels of a compound, which is beneficial for OLED applications. uniss.it Research has also explored the use of quinoline derivatives as ligands for phosphorescent complexes in OLEDs. rsc.org

ApplicationKey PropertyCompound TypeReference
FluorophoresTunable fluorescenceQuinoline derivatives researchgate.net
OLEDsLuminescence, charge transportMetal complexes of quinoline derivatives wikipedia.orguniss.it
Phosphorescent LigandsLight emissionQuinoline derivatives rsc.org

Semiconductor Interface Modification Studies

The ability of thiols to form strong bonds with metal surfaces makes this compound suitable for modifying the interfaces of semiconductors. encyclopedia.pub This surface modification can be used to tune the electronic properties of the semiconductor and improve the performance of electronic devices.

Furthermore, the interaction between quinoline-based molecules and ferromagnetic metals like cobalt has been investigated to understand the properties of the hybrid interface, which is crucial for organic spintronic devices. researchgate.net The electronic structure at the interface, including the formation of spin-polarized states, is influenced by the molecular structure of the quinoline derivative. researchgate.net

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The thiol group of this compound allows for its straightforward use in surface functionalization through the formation of self-assembled monolayers (SAMs) on various substrates, most notably gold. ntu.edu.sg SAMs are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution of the thiol compound. db-thueringen.de

The formation of SAMs provides a versatile method to control the properties of a surface at the molecular level. db-thueringen.de By using this compound, surfaces can be endowed with the specific chemical and physical properties of the quinoline moiety. This has potential applications in areas such as controlling wetting, adhesion, and catalysis. ntu.edu.sg

Research on a similar compound, 6-(10-mercaptodecaoxyl) quinoline, has shown that the quinoline groups in the SAM form an ordered layer on top of the hydrocarbon chain, indicating that well-defined functional surfaces can be created. ntu.edu.sg The ability to create such organized surfaces is important for developing model systems to study molecular recognition and other interfacial phenomena. ntu.edu.sg Thiol-based SAMs are a key strategy for anchoring biorecognition elements to gold surfaces for sensing applications. nih.gov

Based on the conducted research, there is currently a lack of specific scientific literature detailing the non-biological applications of this compound in the areas outlined. The search for information regarding its use in advanced materials science and polymer chemistry did not yield in-depth research findings necessary to populate the requested sections on adsorption mechanisms, thin film fabrication, and its role in macromolecular science.

The available data primarily focuses on the use of this compound as a chemical intermediate in the synthesis of molecules for biological applications, such as enzyme inhibitors. google.comgoogle.com This falls outside the strict non-biological focus of the requested article. While one source categorizes a related compound under "Polymer Science Material Building Blocks," it does not provide specific details on the application of this compound itself in polymer chemistry. bldpharm.com

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" and its "Role in Advanced Polymer Chemistry and Macromolecular Science" as per the specified outline due to the absence of relevant research findings in the public domain.

To fulfill the request, further experimental research and publication in the areas of materials science and polymer chemistry focusing on this compound would be required.

Interactions with Biomolecules for Mechanistic Understanding Non Clinical Focus

Binding Studies with Proteins and Enzymes (mechanistic, in vitro chemical interaction)

The thiol (-SH) group is a key functional group for protein interactions, as it can react with sulfhydryl groups on cysteine residues. thermofisher.com Quinoline (B57606) derivatives have been studied for their ability to bind to and modulate the function of various proteins and enzymes through these and other chemical interactions.

Molecular docking and structural analysis studies on various quinoline derivatives provide insight into how a molecule like quinoline-7-thiol might interact with protein binding sites. Although direct studies on this compound are limited, research on analogous structures reveals common binding patterns.

For instance, molecular docking of 6-chloro-7-(2-morpholin-4-yl-ethylamino)-quinoline-5,8-dione, a quinoline derivative, with the Cdc25 phosphatase enzyme has been investigated to identify its potential binding site. researchgate.net Similarly, studies on 5,8-quinolinedione (B78156) derivatives targeting the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme showed that the quinolinedione moiety interacts with a hydrophobic active site, binding with amino acid residues such as Trp105, Tyr128, and Phe178. mdpi.com

In studies of quinoline-based inhibitors targeting the c-Met kinase domain, detailed interactions have been mapped. These include π-π stacking interactions between the quinoline ring and the tyrosine residue Tyr1159, and the formation of hydrogen bonds between the quinoline nitrogen and the backbone of methionine (Met1160). mdpi.com Other key interactions involve hydrogen bonds with residues like Asp1222 and Lys1110. mdpi.com The presence of a thiol group, as in this compound, could further influence binding through specific interactions with cysteine residues within the binding pocket. The thiol group is known to be highly reactive and can form stable thioether bonds with maleimide (B117702) groups or undergo nucleophilic substitution with haloacetyl groups on proteins, making it a target for covalent modification. thermofisher.com

Table 1: Predicted Protein Interactions for Quinoline Scaffolds from Molecular Docking Studies

Target ProteinQuinoline Derivative ClassKey Interacting ResiduesInteraction TypeReference
c-Met KinaseGeneral Quinoline InhibitorsTyr1159π-π stacking mdpi.com
c-Met KinaseGeneral Quinoline InhibitorsMet1160, Asp1222, Lys1110Hydrogen Bonding mdpi.com
NQO15,8-QuinolinedioneTrp105, Tyr128, Phe178Hydrophobic Interaction mdpi.com
SARS-CoV-2 3CLproSaquinavir (contains quinoline isoquinoline (B145761) moiety)Cys145, Met165, Met49Hydrophobic Interaction frontiersin.org
SARS-CoV-2 3CLproSaquinavir (contains quinoline isoquinoline moiety)His41, Asn142, His163, Glu166Polar/Charged Interaction frontiersin.org

Enzyme kinetic studies are fundamental to understanding the mechanism by which a compound inhibits its target. For quinoline derivatives, various modes of inhibition have been identified.

For example, a series of quinoline-1,3,4-oxadiazole hybrids were identified as inhibitors of α-glucosidase. Kinetic studies established their mode of inhibition as non-competitive, suggesting they act as allosteric inhibitors that bind to a site other than the enzyme's active site. nih.gov The most potent of these, compound 4i, exhibited an IC₅₀ value of 15.85 µM. nih.gov In a separate study, a quinoline-linked benzothiazole (B30560) derivative (compound 8h) was also found to be a non-competitive inhibitor of α-glucosidase, with a determined inhibition constant (Ki) of 38.2 µM. researchgate.netresearchgate.net

Quinoline-based compounds have also been shown to inhibit DNA methyltransferases (DNMT1). biorxiv.org Six derivatives demonstrated IC₅₀ values between 1.9 and 3.5 μM. biorxiv.org The inhibition curves for these compounds were characterized by a steep slope near the DNA substrate concentration, indicating a complex inhibitory mechanism possibly related to DNA interaction. biorxiv.org Furthermore, certain pyridine-quinoline hybrids have been shown to inhibit PIM-1 kinase through both competitive and non-competitive mechanisms. tandfonline.com

Table 2: Enzyme Inhibition by Quinoline Derivatives

EnzymeQuinoline DerivativeInhibition ModeInhibition Parameter (Value)Reference
α-GlucosidaseQuinoline-1,3,4-oxadiazole hybrid (4i)Non-competitiveIC₅₀ (15.85 µM) nih.gov
α-GlucosidaseQuinoline linked benzothiazole hybrid (8h)Non-competitiveKi (38.2 µM) researchgate.netresearchgate.net
DNA Methyltransferase 1 (DNMT1)Quinoline-based analog (12)Not specifiedIC₅₀ (~2.0 µM) biorxiv.org
PIM-1 KinasePyridine-quinoline hybrid (5b)CompetitiveIC₅₀ (0.09 µM) tandfonline.com
PIM-1 KinasePyridine-quinoline hybrid (14a)Non-competitiveIC₅₀ (0.11 µM) tandfonline.com

Investigation of Binding Sites and Modes (chemical structural analysis)

Nucleic Acid Interaction Studies (e.g., DNA/RNA binding, intercalation as a chemical process)

The planar aromatic structure of the quinoline ring makes it a candidate for interaction with nucleic acids, primarily through intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix.

Studies have demonstrated that various quinoline derivatives can bind to DNA. Research on quinine, which contains a quinoline ring, indicates that it weakly intercalates into DNA, forming π-stacking interactions with the base pairs, a process favored when the quinoline ring is protonated. nih.gov Cadmium(II) complexes incorporating a substituted quinoline ligand have been shown to bind to calf thymus DNA (CT-DNA) with moderate intercalation. researchgate.net Some quinoline-based compounds are not only capable of intercalation but also exhibit substrate-specific interactions, for example, inhibiting enzymes acting on double-stranded DNA (dsDNA) but not single-stranded DNA (ssDNA). biorxiv.org This suggests that the intercalation into the dsDNA structure is key to their mechanism. biorxiv.org

The interaction between quinoline derivatives and nucleic acids is commonly investigated using spectroscopic techniques, such as UV-Visible absorption and fluorescence spectroscopy. These methods can confirm binding and provide quantitative data, such as binding constants.

When a molecule intercalates into DNA, changes in its electronic absorption spectrum are often observed. Typically, this includes hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to longer wavelengths). Such spectral changes have been reported for newly synthesized quinoline derivatives upon interaction with CT-DNA, confirming an intercalative binding mode. researchgate.net

Fluorescence spectroscopy is another powerful tool. The binding of cadmium(II) complexes of 8-[(pyridylmethyl)amino]-quinoline to CT-DNA was studied using fluorescence quenching methods. researchgate.net The binding constants (Kb) for these complexes were calculated to be 1.03 × 10⁴ M⁻¹ and 5.26 × 10⁴ M⁻¹, respectively. researchgate.net Similarly, a study on 1,2,3-triazoles of 8-hydroxyquinoline (B1678124) found binding constants with herring fish sperm DNA in the range of (0.09–3.9) × 10⁵ L mol⁻¹, with the binding affinity being influenced by the length of alkyl linkers on the molecule. acs.org These spectroscopic studies are crucial for quantifying the strength and probing the nature of the chemical interaction between the quinoline compound and the nucleic acid.

Chelation of Metal Ions in Biological Systems (purely chemical chelation mechanisms)

The structure of this compound, containing both a nitrogen atom in the aromatic ring and a sulfur atom in the thiol group, makes it a potential bidentate ligand for metal ions. The nitrogen and sulfur atoms can act as Lewis bases, donating lone pairs of electrons to a central metal ion to form a coordination complex. This chelation process can stabilize metal ions. evitachem.com

The ability of quinoline derivatives to act as chelate ligands for metal ions is well-documented. For example, novel quinoline-based thiazole (B1198619) derivatives have been specifically designed as chemosensors for the detection of Fe²⁺, Fe³⁺, and Cu²⁺ ions, utilizing the nitrogen and sulfur atoms for chelation. acs.orgnih.gov Job plot analysis confirmed a 1:1 complex formation between these ligands and the metal ions. acs.orgnih.gov The chelation ability is a key feature of many biologically relevant quinoline compounds, such as 8-hydroxyquinoline. nih.gov While not this compound, the analogous 5-(decylsulfanyl)quinoline-8-thiol (B15209544) demonstrates the principle, where the quinoline nitrogen and the thiol sulfur coordinate with a metal ion, stabilizing it in solution. evitachem.com This fundamental chemical process of chelation is critical to the interaction of such compounds with metal-containing biological systems. jchemrev.comatlanticoer-relatlantique.ca

Analytical Methodologies for the Detection and Quantification of Quinoline 7 Thiol

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating and analyzing components within a mixture. chromtech.com Its application to Quinoline-7-thiol involves methods that can handle its specific chemical properties, such as its aromatic structure and reactive thiol group. chromtech.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of quinoline (B57606) derivatives. researchgate.netresearchgate.net For this compound, a reverse-phase HPLC method is typically developed. sielc.com This involves a non-polar stationary phase, often a C18 column, and a polar mobile phase. researchgate.netsielc.com The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, with an acid like formic or phosphoric acid added to improve peak shape and control the ionization of the thiol group. sielc.comnih.gov Detection is frequently accomplished using an ultraviolet (UV) detector, as the quinoline ring system absorbs UV light. researchgate.net The specific wavelength for detection is optimized to the absorbance maximum of the compound, which for quinoline is around 225 nm. researchgate.net Method validation typically demonstrates high precision, with low relative standard deviations (RSDs) for intra-day and inter-day measurements, and good recovery rates in various sample matrices. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Quinoline Thiol Analysis

ParameterSpecificationPurpose
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netSeparates compounds based on hydrophobicity.
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid sielc.comElutes the analyte from the column; acid improves peak symmetry.
Elution Mode Gradient or Isocratic researchgate.netnih.govOptimizes separation time and resolution.
Flow Rate 1.0 mL/min researchgate.netControls the speed of the mobile phase and analysis time.
Detector UV-Vis Detector (e.g., at 225 nm) researchgate.netQuantifies the analyte based on its light absorption.
Injection Volume 10 µL researchgate.netThe amount of sample introduced into the system.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for analyzing volatile and semi-volatile compounds. chromtech.com While the parent compound quinoline is suitable for GC analysis, the thiol group in this compound imparts polarity and reduces volatility, which can lead to poor peak shape (tailing) during GC analysis. madison-proceedings.commdpi.com To overcome this, derivatization is often employed. chromtech.com The thiol group can be chemically modified to a less polar, more volatile derivative, enhancing its chromatographic performance. mdpi.com For the analysis of the quinoline structure itself, a capillary column like a DB-5MS is effective. madison-proceedings.com The system parameters, including inlet temperature and carrier gas flow rate, are optimized to ensure efficient separation and detection. madison-proceedings.com

Table 2: General Gas Chromatography (GC) Parameters for Quinoline Analysis

ParameterSpecificationRationale
Column DB-5MS (30 m x 0.25 mm x 0.5 µm) madison-proceedings.comA common non-polar column suitable for aromatic compounds.
Carrier Gas Helium at 1.0 mL/min madison-proceedings.comInert gas to carry the sample through the column.
Inlet Temperature 250 °C madison-proceedings.comEnsures complete vaporization of the sample upon injection.
Injection Mode Splitless madison-proceedings.comMaximizes the amount of analyte reaching the column for trace analysis.
Derivatization Agent e.g., Pentafluorobenzyl bromide (PFBBr) mdpi.comIncreases volatility and improves detection for the thiol group.
Detector Mass Spectrometer (MS) or Flame Ionization (FID) mdpi.comProvides identification (MS) or universal detection (FID).

Electrochemical Sensing Strategies for Detection

Electrochemical methods offer high sensitivity, simplicity, and the potential for real-time monitoring of thiols. nih.govnih.govmdpi.com The detection of this compound can be achieved by exploiting the electrochemical oxidation of its sulfhydryl (-SH) group. biointerfaceresearch.com Strategies often involve the use of chemically modified electrodes to catalyze the oxidation reaction, which enhances selectivity and lowers the detection potential, thereby reducing interferences from other electroactive species. nih.gov

For instance, electrodes can be modified with mediators like pyrroloquinoline quinone (PQQ) embedded in a polymer film. nih.gov This PQQ-modified electrode facilitates the electrocatalytic oxidation of thiols. The response is typically measured amperometrically at a fixed potential, where the generated current is proportional to the thiol concentration. nih.gov The detection limits for such sensors can be very low, reaching nanomolar levels, with performance being dependent on factors like solution pH and the specific structure of the thiol. nih.gov Impulse voltammetry is another electrochemical technique that can be used to study the antioxidant activity of quinoline-4-thiol (B7853698) derivatives by observing their interaction with reactive oxygen species. biointerfaceresearch.comresearchgate.net

Spectrophotometric and Fluorometric Analytical Methods

Spectrophotometric and fluorometric methods are widely used for the determination of thiols due to their simplicity and cost-effectiveness. nih.govresearchgate.net

Spectrophotometry: These methods typically rely on a chemical reaction that produces a colored product, with the absorbance measured by a spectrophotometer. researchgate.net A common approach is the use of reagents that react specifically with the thiol group. For example, N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent like Fe³⁺ can react with thiols to form a colored product. researchgate.net The absorbance of this product at its maximum wavelength is then used to quantify the initial thiol concentration. researchgate.net Another method involves the use of quinoline-8-thiol functionalized on a solid phase to preconcentrate metal ions, which are then determined spectrophotometrically.

Fluorometry: Fluorometric methods offer higher sensitivity than spectrophotometry. researchgate.net These techniques can utilize the intrinsic fluorescence of the quinoline moiety or involve derivatization with a fluorogenic reagent. scispace.comsolubilityofthings.com The fluorescence of some quinoline derivatives is known to be quenched or enhanced upon interaction with thiols. scispace.comresearchgate.net For example, 3-benzothiazol-2-ylquinoline-5-maleimide shows a significant fluorescence enhancement upon addition of a thiol. scispace.com Alternatively, this compound can be reacted with a labeling reagent like 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole (MIPBO) to produce a highly fluorescent derivative that can be measured. researchgate.net

Table 3: Reagents for Spectrophotometric and Fluorometric Thiol Detection

MethodReagentPrinciple
SpectrophotometryN,N-dimethyl-p-phenylenediamine + Fe³⁺ researchgate.netReaction with thiol produces a colored complex for absorbance measurement.
Spectrophotometry5,5′-dithiobis(2-nitrobenzoic acid) (Ellman's Reagent) acs.orgThiol-disulfide exchange releases a chromophore (TNB²⁻).
Fluorometry3-benzoxazol-2-ylquinoline-7-maleimide scispace.comThiol addition to the maleimide (B117702) group enhances fluorescence intensity.
Fluorometry5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) (MIPBO) researchgate.netDerivatization of the thiol group creates a highly fluorescent product.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis

For highly sensitive and selective analysis, especially in complex matrices, hyphenated techniques that combine chromatography with mass spectrometry are indispensable. researchgate.netnih.govcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. madison-proceedings.com After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the total ion chromatogram is used for quantification. madison-proceedings.com This method is highly effective for the analysis of quinoline and its derivatives in various samples. madison-proceedings.comnih.gov For this compound, derivatization to increase volatility would be a prerequisite for GC-MS analysis. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a premier technique for quantifying trace levels of compounds in complex mixtures like biological fluids. nih.govacs.orgacs.org It combines the separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. creative-proteomics.com The analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI). acs.org The parent ion corresponding to the analyte's molecular weight is selected in the first mass analyzer, fragmented, and then specific fragment ions are monitored in the second mass analyzer. acs.orghuji.ac.il This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly accurate quantification, even at nanogram-per-liter concentrations. acs.org Derivatization with reagents like 4,4′-dithiodipyridine (DTDP) can be used to create stable derivatives with improved ionization efficiency for thiol analysis by LC-MS/MS. acs.orgacs.org

Table 4: Comparison of Hyphenated Analytical Techniques

TechniqueIonization MethodKey AdvantageApplication Note for this compound
GC-MS Electron Impact (EI) madison-proceedings.comProvides structural information through fragmentation patterns. nih.govRequires derivatization to increase volatility.
LC-MS/MS Electrospray (ESI) acs.orghuji.ac.ilHigh sensitivity and selectivity for complex matrices; suitable for polar compounds. creative-proteomics.comIdeal for direct analysis or after derivatization for enhanced signal.

Future Research Directions and Emerging Paradigms for Quinoline 7 Thiol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on established methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. rsc.orgnih.govvedantu.com However, these methods often require harsh conditions, strong acids, and can generate significant waste. nih.govrsc.org The future of synthesizing Quinoline-7-thiol lies in the development and optimization of novel and sustainable pathways that offer higher yields, greater efficiency, and a reduced environmental footprint. researchgate.netacs.org

Modern synthetic chemistry is increasingly focused on "green" principles, which are highly applicable to the production of quinoline thiols. researchgate.netrsc.org Key areas for future exploration include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields for quinoline synthesis. rsc.orgresearchgate.net Applying microwave irradiation to classic condensation reactions or novel multicomponent strategies could provide a rapid and efficient route to the this compound core. rsc.orgresearchgate.net

Ultrasound-Promoted Reactions : Sonochemistry offers another energy-efficient method to promote chemical reactions, often at room temperature, avoiding the need for high-energy inputs. rsc.org

One-Pot Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. rsc.org Designing an MCR that incorporates a thiol-functionalized precursor would be a highly atom-economical approach to this compound and its derivatives.

Recyclable and Heterogeneous Catalysts : The use of solid acid catalysts, clays, nano-catalysts, and recyclable catalysts like sulfamic acid or ionic liquids can circumvent the problems associated with corrosive and non-reusable homogeneous catalysts. rsc.orgrsc.orgnih.gov Research into a suitable heterogeneous catalyst for a Friedländer-type synthesis of this compound is a promising direction.

Thiol-Mediated Cascade Reactions : Recent studies have shown that thiols can act as "multitasking" reagents to promote complex cascade reactions, converting simpler heterocycles like indoles into functionalized quinolines in a single, high-yield process. acs.org Adapting such a cascade strategy represents a cutting-edge approach to synthesizing the target compound under mild conditions. acs.org

Table 1: Sustainable Synthetic Methodologies for Quinoline Derivatives

MethodologyKey AdvantagesPotential for this compound SynthesisRelevant Findings
Microwave-Assisted Synthesis Reduced reaction times, improved yields, operational simplicity. rsc.orgresearchgate.netApplicable to Friedländer or MCR approaches for rapid synthesis.Zinc triflate has been used as an effective catalyst under microwave irradiation for quinoline synthesis. rsc.org
Ultrasound Promotion Energy efficient, often performed at room temperature, avoids harsh conditions. rsc.orgCan be used to promote condensation reactions with reduced energy consumption.Ionic liquids have been used as dual solvent-catalysts under ultrasound for efficient synthesis. rsc.orgnih.gov
One-Pot Multicomponent Reactions High atom economy, reduced waste, rapid generation of molecular diversity. rsc.orgIdeal for combining an aniline (B41778), a carbonyl compound, and a thiol source in one step.Zinc- and Cobalt-catalyzed MCRs have been developed for creating substituted quinolines with high tolerance for different functional groups. rsc.org
Recyclable Catalysts Environmentally benign, catalyst can be recovered and reused, reduces contamination of the final product. rsc.orgDevelopment of a solid-supported acid or metal catalyst for a heterogeneous synthesis.Catalysts like nano ZnO, sulfamic acid, and polyoxometalates have proven effective and recyclable in quinoline synthesis. rsc.orgrsc.org

Deeper Computational Insights into Reactivity and Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental design, and understanding structure-property relationships at the atomic level. For this compound, computational studies are crucial for elucidating its electronic characteristics and predicting its reactivity.

Density Functional Theory (DFT) is a principal method used to investigate the electronic structure of quinoline derivatives. researchgate.netresearchgate.net Key parameters derived from DFT calculations include:

HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity.

Global Reactivity Descriptors : Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and electrophilicity (ω) can be calculated to quantify the molecule's reactivity profile. researchgate.net Soft molecules, for instance, are more polarizable and readily interact with other species. researchgate.net

Tautomeric Stability : For quinoline thiols, a critical area of computational investigation is the tautomeric equilibrium between the thiol (-SH) form and the thione (=S) form. semanticscholar.org DFT calculations can determine the relative stability of these tautomers, which profoundly impacts the compound's absorption spectra, reactivity, and interaction with other molecules. For example, studies on quinoline-2-thiol (B7765226) showed the thione tautomer to be significantly more stable. semanticscholar.org

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of this compound on surfaces, such as metals. This is particularly relevant for applications like corrosion inhibition, where simulations can predict the adsorption behavior and binding energy of the molecule on a metal surface like iron. researchgate.net

Future computational work should focus on building a comprehensive in-silico profile of this compound to guide its synthetic functionalization and application in materials science.

Table 2: Key Computational Descriptors and Their Significance

DescriptorAbbreviationSignificance
Highest Occupied Molecular Orbital Energy EHOMORelates to the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital Energy ELUMORelates to the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap ΔEIndicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net
Chemical Hardness ηMeasures resistance to change in electron distribution.
Chemical Softness σThe reciprocal of hardness; measures polarizability and reactivity. researchgate.net
Electron Back-Donation Energy ΔEb-dQuantifies the energy change when electrons are donated back from a metal surface to the molecule's LUMO, crucial for understanding surface bonding. researchgate.net

Expansion into Novel Material Applications (non-clinical)

The unique combination of a planar aromatic quinoline ring and a reactive thiol group makes this compound a highly promising building block for advanced functional materials. smolecule.com The thiol group allows for strong anchoring to metal surfaces, while the quinoline moiety offers tunable electronic and photophysical properties.

Emerging non-clinical applications for which this compound is a prime candidate include:

Self-Assembled Monolayers (SAMs) : The thiol group can form strong covalent bonds with gold, platinum, and other metal surfaces, enabling the creation of highly ordered SAMs. smolecule.com These monolayers can be used to precisely tailor the surface properties of materials for applications in catalysis, corrosion protection, and organic electronics. smolecule.com

Corrosion Inhibitors : Quinoline derivatives are known to be effective corrosion inhibitors for metals like mild steel. rsc.org The this compound molecule can adsorb onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the surface. The nitrogen and sulfur atoms can act as active centers for adsorption.

Sensors and Light-Emitting Materials : Polysubstituted quinoline derivatives, including quinoline thiols, have been used to produce light-emitting metal complexes. rsc.orgrsc.org The quinoline ring acts as a chromophore, and the thiol group provides a site for coordination with metal ions. This could be leveraged to develop fluorescent sensors for detecting specific metal ions or other analytes. semanticscholar.orgresearchgate.net

Functionalized Nanoparticles : The thiol group provides an ideal anchor for attaching this compound to the surface of nanoparticles (e.g., gold nanoparticles). This functionalization can alter the electronic properties of the nanoparticles, which is useful in developing new catalytic or sensing platforms.

Interdisciplinary Research Opportunities in Pure Chemistry and Materials Science

The future development of this compound is inherently interdisciplinary, lying at the intersection of pure chemistry and materials science. Advances in one field will directly fuel progress in the other.

From Synthesis to Materials : Synthetic chemists can create a library of this compound derivatives with various functional groups on the quinoline ring. Materials scientists can then test these derivatives to see how different substitutions affect material properties, such as the conductivity of a SAM or the sensitivity of a sensor.

Computationally-Guided Material Design : Computational chemists can predict the electronic and binding properties of new, unsynthesized this compound derivatives. researchgate.net This in-silico screening allows materials scientists to focus their experimental efforts on the most promising candidates, accelerating the discovery of new materials with desired functionalities.

Exploring Thiol-Mediated Chemistry on Surfaces : The reactivity of the thiol group itself presents research opportunities. vulcanchem.com Studies could explore how the anchored this compound molecule can be further functionalized after it has been assembled on a surface, opening pathways to create complex, multi-layered functional materials. This bridges the gap between synthetic solution-phase chemistry and solid-state materials engineering.

By fostering collaboration between synthetic, computational, and materials chemists, the full potential of this compound as a versatile molecular component can be unlocked, paving the way for the next generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Quinoline-7-thiol, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves introducing a thiol group at the 7-position of the quinoline scaffold. Common approaches include:

  • Nucleophilic substitution : Reacting 7-haloquinoline derivatives with thiourea or thiolate nucleophiles under basic conditions.
  • Thiolation via Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene "click" reactions to introduce sulfur-containing moieties .
  • Reductive methods : Reducing disulfide precursors (e.g., 7-mercaptoquinoline derivatives) using agents like dithiothreitol (DTT).
  • Optimization : Yield and purity can be improved by controlling reaction temperature, solvent polarity (e.g., DMF or ethanol), and catalyst loading. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization is recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the quinoline backbone and thiol proton (δ ~1.5–2.5 ppm, though often broad due to SH exchange).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+ for C9_9H7_7NS).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% is typical for publication-ready compounds).
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values.
  • Note : Experimental details must be thoroughly documented to ensure reproducibility, as per journal guidelines .

Q. How does the reactivity of this compound vary under acidic versus basic conditions?

  • Methodological Answer : The thiol group (-SH) is pH-sensitive:

  • Basic Conditions : Deprotonation to thiolate (-S^-) enhances nucleophilicity, enabling reactions with alkyl halides or Michael acceptors.
  • Acidic Conditions : Protonation reduces reactivity, but the quinoline nitrogen may participate in coordination or protonation-driven rearrangements.
  • Experimental Design : Conduct pH-controlled kinetic studies (e.g., UV-Vis monitoring at 250–300 nm) to track reaction progress. Include buffer systems (e.g., phosphate or Tris) to maintain pH stability .

Advanced Research Questions

Q. What mechanistic pathways explain this compound’s role in transition-metal catalysis?

  • Methodological Answer : this compound acts as a ligand in metal complexes (e.g., Ru, Pd) due to its S/N donor sites. To study mechanisms:

  • Spectroscopic Techniques : Use X-ray crystallography to resolve metal-thiolate bond geometries.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron transfer pathways and orbital interactions.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated thiols to identify rate-determining steps.
  • Contradiction Alert : Conflicting reports on catalytic efficiency may arise from solvent effects or impurity interference; replicate studies with rigorously purified compounds .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often stem from variability in assay conditions or compound purity. Mitigation strategies include:

  • Systematic Review : Apply PRISMA guidelines to aggregate and compare literature data, highlighting outliers.
  • Standardized Assays : Reproduce studies using NIH-recommended protocols (e.g., cell viability via MTT assay, IC50_{50} calculations with triplicate runs) .
  • Meta-Analysis : Statistically assess heterogeneity using tools like I2^2 statistics to quantify inconsistency across studies.

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes.
  • QSAR Models : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to activity data. Validate with leave-one-out cross-validation .

Methodological Frameworks for Study Design

Q. How can the PICOT framework structure a study on this compound’s antimicrobial effects?

  • Population : Bacterial strains (e.g., E. coli, S. aureus).
  • Intervention : this compound at varying concentrations (e.g., 1–100 µM).
  • Comparison : Standard antibiotics (e.g., ampicillin) or vehicle controls.
  • Outcome : Minimum inhibitory concentration (MIC) or zone of inhibition.
  • Time : 24–48 hours incubation.
  • Application : This framework ensures hypothesis-driven experimental design and clarity in reporting .

Q. What are the FINER criteria for evaluating research questions on this compound’s photophysical properties?

  • Feasible : Access to fluorescence spectrophotometers and stable light sources.
  • Interesting : Novelty in exploring solvatochromic shifts or quantum yield improvements.
  • Novel : Addressing gaps in understanding substituent effects on emission spectra.
  • Ethical : Compliance with chemical safety protocols (e.g., fume hood use).
  • Relevant : Applications in OLEDs or biosensors justify the study’s significance .

Data Presentation Example

Table 1 : Characterization Data for this compound

TechniqueParameters/ResultsReference
1^1H NMRδ 8.90 (d, 1H), δ 7.75–7.20 (m, 5H)
HRMS (ESI+)[M+H]+^+: 178.0394 (calc. 178.0392)
HPLC Purity98.5% (λ = 254 nm, retention time: 6.2 min)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.